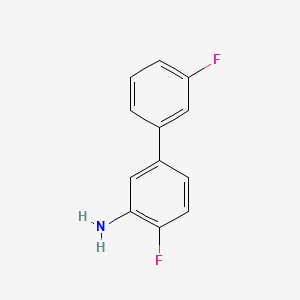

3',4-Difluorobiphenyl-3-amine

Description

Properties

IUPAC Name |

2-fluoro-5-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVKPBFZFHVCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3',4'-Difluorobiphenyl-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Biphenylamines

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and biological characteristics.[1] When integrated into the biphenylamine scaffold, these effects are particularly potent. 3',4'-Difluorobiphenyl-3-amine belongs to this critical class of compounds, serving as a versatile building block for creating advanced materials and active pharmaceutical ingredients (APIs).[1]

The difluorophenyl moiety can enhance metabolic stability, modulate the basicity (pKa) of the amine group, and improve binding affinity to biological targets through unique intermolecular interactions.[2][3] This guide offers an in-depth analysis of the chemical and physical properties of 3',4'-Difluorobiphenyl-3-amine, its synthesis, reactivity, and its burgeoning role in drug discovery and beyond.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application.

Chemical Structure and Nomenclature

-

IUPAC Name: 3-(3,4-Difluorophenyl)aniline

-

Molecular Formula: C₁₂H₉F₂N

Caption: 2D Structure of 3',4'-Difluorobiphenyl-3-amine.

Core Physicochemical Data

The following table summarizes key computed and experimental properties. Data for the non-fluorinated parent compound, 3-Aminobiphenyl, is included for comparison to illustrate the effects of fluorination.

| Property | 3',4'-Difluorobiphenyl-3-amine (Computed) | 3-Aminobiphenyl (Experimental/Computed) | Rationale for Fluorine's Influence |

| Molecular Weight | 205.20 g/mol [6] | 169.22 g/mol [7] | Addition of two fluorine atoms increases mass. |

| XLogP3 / LogP | 3.1[6] | 3.3[7] | Fluorination often increases lipophilicity, though the effect can be complex and position-dependent.[8][9] |

| pKa (of conjugate acid) | Lower than 3-Aminobiphenyl (Est.) | 3.79 - 4.16[7] | The strong electron-withdrawing inductive effect of fluorine atoms reduces the electron density on the nitrogen, making the amine less basic.[8] |

| Hydrogen Bond Donors | 1[6] | 1[7] | The primary amine group (-NH₂) acts as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (N + 2F)[6] | 1 (N)[7] | The nitrogen and highly electronegative fluorine atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 1[6] | 1[7] | The C-C single bond between the two phenyl rings allows for rotation. |

| Melting Point | Not available | 28–33 °C[10] | Typically, fluorination and increased molecular symmetry can raise the melting point due to altered crystal packing forces. |

Spectroscopic Characterization

Definitive identification of 3',4'-Difluorobiphenyl-3-amine relies on a combination of spectroscopic techniques. While specific spectra for this isomer are not published, the expected characteristics can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be complex due to spin-spin coupling between protons (H-H coupling) and across the fluorine atoms (H-F coupling).

-

Aromatic Region (approx. 6.5-7.5 ppm): Multiple overlapping multiplets are expected for the seven aromatic protons. The protons on the difluorinated ring will show additional splitting due to coupling with the adjacent ¹⁹F nuclei.

-

Amine Protons (-NH₂): A broad singlet is expected, typically between 3.5-5.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR: The spectrum will show 12 distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C-F) will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). Carbons two bonds away (C-C-F) will show smaller doublet or triplet splittings (²JCF).[11]

-

¹⁹F NMR: This is a crucial technique for confirming the fluorine substitution pattern. Two distinct signals are expected for the non-equivalent F-3' and F-4' nuclei, appearing as doublets due to mutual F-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the primary amine functional group.

-

N-H Stretching: Two distinct, medium-intensity bands are expected in the 3350-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretches of a primary amine (-NH₂).

-

N-H Bending: A medium to strong scissoring vibration should appear around 1600-1650 cm⁻¹.

-

C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the 1250-1340 cm⁻¹ range.

-

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds will be present in the fingerprint region, typically between 1100-1250 cm⁻¹.

-

Aromatic C-H & C=C: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, and C=C ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Under Electron Ionization (EI), a prominent molecular ion peak is expected at m/z = 205.07, corresponding to the monoisotopic mass of C₁₂H₉F₂N.[6]

-

Fragmentation: Common fragmentation patterns for aromatic amines may include the loss of HCN or H₂CN radicals. The stability of the biphenyl system would suggest that the molecular ion peak will be relatively intense.

Synthesis and Manufacturing

The most versatile and widely adopted method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction forms a C-C bond between an aryl boronic acid (or its ester) and an aryl halide.[14]

Retrosynthetic Analysis & Workflow

The synthesis can be logically disconnected at the biphenyl C-C bond, leading to two primary synthetic routes.

Caption: Retrosynthetic analysis for Suzuki-Miyaura coupling.

Field-Proven Experimental Protocol (Route A)

This protocol outlines a general, robust procedure for the Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base is critical and often requires optimization.

Objective: To synthesize 3',4'-Difluorobiphenyl-3-amine from 3-bromoaniline and 3,4-difluorophenylboronic acid.

Materials:

-

3-Bromoaniline (1.0 eq)

-

3,4-Difluorophenylboronic Acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromoaniline (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Causality: An inert atmosphere (N₂ or Ar) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Degas the chosen solvent mixture (e.g., Toluene/Water 4:1) by bubbling with N₂ for 15-20 minutes. Add the solvent to the flask via cannula or syringe.

-

Causality: The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Degassing removes dissolved oxygen.

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.

-

Causality: The Pd(0) species is the active catalyst that initiates the cycle through oxidative addition into the aryl halide C-Br bond.

-

-

Reaction: Heat the mixture with vigorous stirring to 85-95 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3',4'-Difluorobiphenyl-3-amine.

Chemical Reactivity

The reactivity of 3',4'-Difluorobiphenyl-3-amine is dictated by its primary functional groups: the nucleophilic amine and the two aromatic rings.

Caption: Key reactive sites and transformations.

-

Amine Group: As a primary aromatic amine, the -NH₂ group is nucleophilic and basic. It readily undergoes:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form stable amides and sulfonamides. This is a common strategy to protect the amine or introduce new functional moieties.

-

Alkylation: Can be alkylated, although over-alkylation is a common side reaction.

-

Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures forms a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions.

-

-

Aromatic Rings: The amine group is a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. The difluorinated ring is deactivated towards EAS due to the electron-withdrawing nature of the fluorine atoms. Therefore, reactions like halogenation or nitration are expected to occur primarily on the aminophenyl ring.[15]

Applications in Drug Discovery and Materials Science

The unique combination of a biphenyl scaffold, an amine handle, and fluorine substituents makes this compound a high-value intermediate.[1]

-

Medicinal Chemistry: The 3',4'-difluorobiphenyl motif is explored in drug candidates to enhance pharmacokinetic properties.

-

Metabolic Stability: The C-F bond is very strong, and fluorine atoms can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes), increasing the drug's half-life.[2][16]

-

Potency and Selectivity: Fluorine can alter the electronic properties of the molecule, leading to stronger or more selective binding to target proteins.[3]

-

Membrane Permeability: The increased lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.[16]

-

-

Materials Science: Fluorinated biphenyls are precursors to advanced materials such as:

-

Liquid Crystals: The rigidity of the biphenyl core and the polarity introduced by fluorine are desirable for creating liquid crystalline materials used in displays.[13]

-

Specialty Polymers: Incorporation into polymers can enhance thermal stability and chemical resistance.[1][11]

-

Organic Electronics: The electronic properties of fluorinated aromatics make them useful in the synthesis of materials for OLEDs and other organic electronic devices.[17]

-

Safety and Handling

While a specific safety data sheet (SDS) for 3',4'-Difluorobiphenyl-3-amine is not widely available, data from analogous compounds like 3-Aminobiphenyl and other fluorinated aromatic amines provide essential guidance. Aromatic amines as a class should be handled with caution.[10]

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

-

The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (2026, January 7). Tejle Chemicals. Retrieved from [Link]

-

Grokipedia. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

-

Key Applications of 2,4-Difluorobiphenyl in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine. Retrieved from [Link]

-

Liashuk, O. S., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. Retrieved from [Link]

-

Wikipedia. (2024, November 1). 3-Aminobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Difluoro-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

Gaina, C., et al. (2018). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymer. Retrieved from [Link]

-

Liashuk, O. S., et al. (2025, July 16). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Cambridge Open Engage. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Retrieved from [Link]

-

Roesel, P., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

O'Hagan, D. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4'-Difluorobiphenyl. Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3',4'-DIFLUORO[1,1'-BIPHENYL]-2-AMINE | 873056-62-3 [chemicalbook.com]

- 5. 3',4'-Difluoro[1,1'-biphenyl]-2-amine | C12H9F2N | CID 26188946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3'-Difluoro-[1,1'-biphenyl]-4-amine | C12H9F2N | CID 20099595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. grokipedia.com [grokipedia.com]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Page loading... [wap.guidechem.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

3',4'-Difluorobiphenyl-3-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 3',4'-Difluorobiphenyl-3-amine

Introduction

3',4'-Difluorobiphenyl-3-amine is a fluorinated biaryl amine that serves as a crucial intermediate in the synthesis of high-value chemical entities. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making such compounds highly valuable in medicinal chemistry and materials science.[1] This guide provides a detailed exploration of the primary synthetic pathways to 3',4'-Difluorobiphenyl-3-amine, focusing on the underlying chemical principles, optimization of reaction conditions, and practical experimental protocols for researchers in drug development and chemical synthesis.

Retrosynthetic Analysis

A retrosynthetic approach to 3',4'-Difluorobiphenyl-3-amine identifies the central carbon-carbon bond between the two phenyl rings as the primary disconnection point. This suggests that the most direct synthetic strategies will involve a cross-coupling reaction between two suitably functionalized benzene derivatives. The two principal retrosynthetic pathways are:

-

Pathway A (Suzuki-Miyaura Coupling): Disconnection leads to a 3-aminophenyl boronic acid (or its ester equivalent) and a 1-halo-3,4-difluorobenzene. This is often the most versatile and widely used approach.

-

Pathway B (Nitro-Precursor Strategy): An alternative disconnection involves coupling a 3-nitrophenyl precursor followed by a terminal reduction step to install the amine functionality. This route is advantageous when the free amine is incompatible with the coupling conditions or when starting materials are more readily available.

Caption: Retrosynthetic analysis of 3',4'-Difluorobiphenyl-3-amine.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its mild conditions, high functional group tolerance, and broad substrate scope.[2] The reaction facilitates the formation of a C-C bond between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.[3]

Mechanistic Rationale

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3,4-difluorobenzene), forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[2]

-

Transmetalation: The boronic acid reacts with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of catalyst, ligand, base, and solvent is critical, especially when dealing with electron-deficient systems like fluorinated aromatics.[4] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often employed to stabilize the palladium center and promote the oxidative addition and reductive elimination steps.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 3',4'-Difluorobiphenyl-3-amine.[5]

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-aminophenylboronic acid hydrochloride (1.0 eq), 1-bromo-3,4-difluorobenzene (1.1 eq), potassium carbonate (3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ [2 mol%] and SPhos ligand [4 mol%]).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Parameter | Condition | Rationale / Notes |

| Aryl Halide | 1-Bromo-3,4-difluorobenzene | Good balance of reactivity and cost. Iodides are more reactive but expensive.[2] |

| Boronic Species | 3-Aminophenylboronic acid | The free amine can sometimes inhibit catalysis; using the HCl salt is common. |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) or Pd(0) precatalysts.[6] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines enhance catalytic activity for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Stronger bases may be needed.[3] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture including water is often necessary to dissolve the base and boronate salt.[5] |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction without significant degradation. |

Alternative Pathway: Synthesis via a Nitro-Precursor

An effective alternative involves first synthesizing 3',4'-Difluoro-3-nitrobiphenyl, followed by the reduction of the nitro group. This two-step process is particularly useful if the free amine of the boronic acid complicates the Suzuki coupling or if starting materials like 3-nitrophenylboronic acid are more accessible.

Step 1: Suzuki Coupling to form 3',4'-Difluoro-3-nitrobiphenyl

The protocol is analogous to the one described above, but substitutes 3-aminophenylboronic acid with 3-nitrophenylboronic acid. The nitro group is highly compatible with the Suzuki coupling conditions.

Step 2: Reduction of the Nitro Group

The nitro-biphenyl intermediate is then reduced to the target amine. Several reliable methods exist for this transformation:

-

Catalytic Hydrogenation: This is a clean and high-yielding method. The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is added, and the mixture is subjected to a hydrogen atmosphere (from a balloon to high pressure).

-

Metal-Acid Reduction: A classic and robust method involves using a metal like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[7] This method is effective but may require a more involved work-up to remove metal salts.

Experimental Protocol: Nitro Reduction

-

Reaction Setup: Dissolve 3',4'-Difluoro-3-nitrobiphenyl (1.0 eq) in ethanol. Carefully add 10% Pd/C catalyst (5-10 mol% Pd).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere is replaced.

-

Reaction Execution: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction by TLC until the starting material disappears (typically 2-6 hours).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by recrystallization or a silica gel plug if necessary.

Purification and Characterization

Purifying amines can be challenging due to their basicity, which can cause tailing on silica gel chromatography.

-

Acid-Base Extraction: A highly effective method for separating amines from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which is then extracted back into an organic solvent.[8]

-

Column Chromatography: If chromatography is necessary, the silica gel can be pre-treated with a small amount of triethylamine (~1%) in the eluent to suppress tailing and improve separation.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of 3',4'-Difluorobiphenyl-3-amine is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and predictable scalability. For cases where the amine functionality poses a challenge, a two-step approach involving the coupling of a nitro-precursor followed by a clean and efficient reduction provides a robust and reliable alternative. Careful selection of ligands, bases, and purification techniques is paramount to achieving high purity and yield, enabling the successful application of this valuable intermediate in research and development.

References

- Google Patents. (n.d.). The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'.

-

Tlili, A. (2017). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.

-

Royal Society of Chemistry. (n.d.). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of biphenylamines.

-

Wikipedia. (n.d.). 3-Oxetanone. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of Organic Chemistry. Retrieved from [Link]

-

Nature. (n.d.). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Scientific Reports. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of beta-difluorine-containing amino acids. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Blogger. (2024). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Synthesis of 3-amino-4-fluoropyrazoles. PubMed. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. CN107628956A - The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 ' - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

Spectroscopic data for 3',4'-Difluorobiphenyl-3-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3',4'-Difluorobiphenyl-3-amine

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3',4'-Difluorobiphenyl-3-amine. Designed for researchers, chemists, and drug development professionals, this document offers not just raw data, but also the scientific rationale behind the spectral features, standard protocols for data acquisition, and interpretive insights essential for structural confirmation and quality assessment.

Introduction: The Analytical Imperative

3',4'-Difluorobiphenyl-3-amine is a fluorinated aromatic amine whose structural motif is of significant interest in medicinal chemistry and materials science. As a synthetic intermediate, its purity and confirmed structure are paramount. Spectroscopic analysis provides an empirical "fingerprint" of the molecule, and a multi-technique approach is the gold standard for unambiguous characterization. This guide synthesizes theoretical predictions with established principles to provide a robust analytical framework for this specific molecule.

Molecular Structure and Foundation

To interpret spectroscopic data, a foundational understanding of the molecule's architecture is essential.

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with an amine group at the 3-position, and the other is substituted with fluorine atoms at the 3'- and 4'-positions.

Caption: Numbering scheme for 3',4'-Difluorobiphenyl-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Workflow for NMR Analysis

Caption: Correlation of functional groups to IR absorption regions.

Expertise & Causality: The presence of a primary amine is unequivocally identified by two distinct N-H stretching bands (asymmetric and symmetric) and an N-H bending vibration. [2][3]The strong electronegativity of fluorine makes the C-F bond highly polar, resulting in a very strong absorption band in the fingerprint region.

Standard Experimental Protocol (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3380 | Medium | Asymmetric N-H Stretch | Primary Amine |

| 3350 - 3280 | Medium | Symmetric N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 1620 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1330 - 1250 | Strong | C-N Stretch | Aromatic Amine [2] |

| 1300 - 1100 | Very Strong | C-F Stretch | Aryl-Fluoride |

| 910 - 665 | Broad, Strong | N-H Wag | Primary Amine [2]|

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, depending on the ionization method, structural information from its fragmentation pattern.

Expertise & Causality: The molecular weight is a critical piece of data for confirming the chemical formula. The Nitrogen Rule is a foundational concept stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is true for this compound (MW = 205). [3]Under high-energy Electron Ionization (EI), the molecule will fragment at its weakest points. For biphenyl systems, the inter-ring C-C bond is a common cleavage site.

Potential Fragmentation Pathway (EI-MS)

Caption: A simplified potential fragmentation pathway in EI-MS.

Standard Experimental Protocol (Direct Infusion ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule, [M+H]⁺.

-

For fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

Expected Mass Spectrometric Data

| m/z Value | Ion | Method | Interpretation |

|---|---|---|---|

| 206.0776 | [M+H]⁺ | ESI (High Res) | Protonated molecular ion, confirms molecular formula. |

| 205.0703 | [M]⁺˙ | EI (High Res) | Molecular ion, confirms molecular formula. |

| 113 | [C₆H₃F₂]⁺ | EI | Fragment from cleavage of the biphenyl bond. |

| 92 | [C₆H₆N]⁺ | EI | Fragment from cleavage of the biphenyl bond. |

Conclusion: A Synthesized Analytical View

The structural confirmation of 3',4'-Difluorobiphenyl-3-amine is robustly achieved through the synergistic application of NMR, IR, and MS.

-

NMR provides the definitive carbon-hydrogen framework, confirms the substitution pattern, and directly observes the fluorine atoms.

-

IR rapidly verifies the presence of the critical primary amine and aryl-fluoride functional groups.

-

MS confirms the molecular weight and formula, corroborating the findings from the other techniques.

This guide provides the expected spectroscopic data and the underlying scientific principles for their interpretation. Any deviation from these expected values in an experimental sample should prompt further investigation into its purity and structural integrity.

References

-

The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Available at: [Link]

-

Supplementary Data. The Royal Society of Chemistry. Available at: [Link]

-

3',4'-Difluoro[1,1'-biphenyl]-2-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

3',4'-difluoro-5-methoxy-[1,1'-biphenyl]-3-amine. Mol-Instincts. Available at: [Link]

- The method of one kind synthesis aminobphenyl of 3,4 difluoro 2'. Google Patents.

-

Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. Wiley Online Library. Available at: [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Available at: [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar. Available at: [Link]

-

Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. Available at: [Link]

-

Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Royal Society of Chemistry. Available at: [Link]

-

Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. ResearchGate. Available at: [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

Sources

An In-depth Technical Guide to 3',4'-difluoro[1,1'-biphenyl]-2-amine (CAS No. 873056-62-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoro[1,1'-biphenyl]-2-amine, identified by the CAS number 873056-62-3, is a fluorinated biphenyl amine that has garnered significant interest in the fields of agrochemistry and medicinal chemistry. Its structural motif serves as a crucial building block in the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, its pivotal role as a synthetic intermediate, detailed synthetic protocols, and essential safety and handling information. The primary focus is to equip researchers and drug development professionals with the in-depth knowledge required for its effective utilization in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3',4'-difluoro[1,1'-biphenyl]-2-amine is fundamental for its application in chemical synthesis and for predicting its behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 873056-62-3 | [1] |

| Molecular Formula | C₁₂H₉F₂N | [2] |

| Molecular Weight | 205.20 g/mol | [2] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 306.8 ± 27.0 °C | [3] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.71 ± 0.10 | |

| LogP (Predicted) | 3.1 | [4] |

Synthesis and Chemical Reactivity

3',4'-Difluoro[1,1'-biphenyl]-2-amine is typically synthesized through cross-coupling reactions. A common approach involves the Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of Pyraziflumid from 3',4'-difluoro[1,1'-biphenyl]-2-amine

The primary application of 3',4'-difluoro[1,1'-biphenyl]-2-amine is as a key intermediate in the synthesis of the fungicide Pyraziflumid.[1][3] This synthesis involves the condensation of the amine with a pyrazine carboxylic acid derivative.

Route A: Amidation with a Methyl Ester [3]

-

Reaction Setup: To a mixture of 3′,4′-difluorobiphenyl-2-amine (40.0 g, 195 mmol) and N,N-dimethylacetamide (40 mL), add 28% sodium methoxide in methanol (118 mL, 580 mmol).

-

Addition of Ester: Add methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (50.1 g, 243 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 9 hours.

-

Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate the final product, N-(3′,4′-Difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide (Pyraziflumid).

Causality of Experimental Choices:

-

Base (Sodium Methoxide): The use of a strong base like sodium methoxide is crucial for the deprotonation of the amine, forming a more nucleophilic amide anion that readily attacks the electrophilic carbonyl carbon of the ester.

-

Solvent (N,N-dimethylacetamide): A polar aprotic solvent like DMA is chosen to dissolve the reactants and facilitate the reaction by stabilizing charged intermediates without interfering with the nucleophile.

-

Stoichiometry: A slight excess of the methyl ester is used to ensure the complete consumption of the limiting reagent, 3',4'-difluoro[1,1'-biphenyl]-2-amine.

Caption: Synthesis of Pyraziflumid from 3',4'-difluoro[1,1'-biphenyl]-2-amine.

Biological Significance and Application in Agrochemicals

While 3',4'-difluoro[1,1'-biphenyl]-2-amine itself does not have reported direct biological activity, its significance lies in its role as a precursor to Pyraziflumid, a potent succinate dehydrogenase inhibitor (SDHI) fungicide.[1][5][6]

Mechanism of Action of Pyraziflumid

Pyraziflumid functions by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II) in fungi.[1][7] This inhibition disrupts the fungal respiratory process, leading to a cessation of energy production (ATP synthesis) and ultimately, cell death.[1] This targeted mechanism of action provides effective control against a broad spectrum of plant pathogenic fungi.[5][6]

Caption: Mechanism of action of Pyraziflumid.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The protons of the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.[8][9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve carbon atoms of the biphenyl backbone. The carbons attached to the fluorine atoms will exhibit C-F coupling, which can aid in signal assignment.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).[8][10] Aromatic C-H and C=C stretching vibrations will also be present. The C-N stretching vibration for an aromatic amine is expected in the 1250-1335 cm⁻¹ range.[8][10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of amine and fluorine substituents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3',4'-difluoro[1,1'-biphenyl]-2-amine.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Suppliers

3',4'-Difluoro[1,1'-biphenyl]-2-amine is available from various chemical suppliers specializing in research chemicals and building blocks for organic synthesis. A partial list of suppliers includes:

-

Simson Pharma Limited

-

ChemicalBook[3]

-

Home Sunshine Pharma

-

Matrix Scientific

-

ChemScene

-

Pharmaffiliates[6]

-

MolCore

-

BLDpharm

Conclusion

3',4'-Difluoro[1,1'-biphenyl]-2-amine is a valuable synthetic intermediate with a critical role in the agrochemical industry, particularly in the production of the fungicide Pyraziflumid. Its well-defined chemical properties and reactivity make it an important tool for chemists and researchers. This guide has provided a detailed overview of its synthesis, biological relevance through its end-product, and essential handling information to support its safe and effective use in a research and development setting.

References

-

Home Sunshine Pharma. (n.d.). 3',4'-difluoro[1,1'-biphenyl]-2-amine cas 873056-62-3. Retrieved from [Link]

-

PubChem. (n.d.). Pyraziflumid. Retrieved from [Link]

-

Canada.ca. (2023, March 7). Registration Decision RD2023-04, Pyraziflumid and Parade Fungicide. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development of a novel fungicide, pyraziflumid. Retrieved from [Link]

-

J-Stage. (n.d.). Development of a novel fungicide, pyraziflumid. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. Retrieved from [Link]

-

PubMed. (2017, November 24). Synthesis and biological activity of a novel fungicide, pyraziflumid. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). 3,4'-Difluoro-2'-methyl[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

MDPI. (2025, November 24). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Difluoro-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of novel AM80 derivatives as antileukemic agents. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1'-Biphenyl, 4,4'-difluoro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,1'-Biphenyl,3,3'-difluoro-. Retrieved from [Link]

-

MDPI. (2024, December 19). Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. Retrieved from [Link]

-

PMC. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the biphenyl | Download Scientific Diagram. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3',4'-Difluoro[1,1'-biphenyl]-2-amine | C12H9F2N | CID 26188946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a novel fungicide, pyraziflumid [jstage.jst.go.jp]

- 7. Registration Decision RD2023-04, Pyraziflumid and Parade Fungicide - Canada.ca [canada.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Physical and chemical characteristics of 3',4'-Difluorobiphenyl-3-amine

Section 1: Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 3',4'-Difluorobiphenyl-3-amine. This compound, a fluorinated biphenyl amine, represents a class of molecules of significant interest to researchers and developers in the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic incorporation of fluorine atoms into the biphenyl scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating complex and high-performance molecules.[1][2]

This document details the compound's core physicochemical properties, provides an in-depth analysis of its expected spectroscopic signature, outlines a validated synthetic methodology, discusses its chemical reactivity, and explores its applications in drug discovery. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. While experimental data for this specific isomer is limited in public literature, this guide synthesizes available information with expert analysis of its closely related isomers and foundational chemical principles to provide a robust and practical resource for scientific professionals.

Section 2: Molecular and Physicochemical Properties

3',4'-Difluorobiphenyl-3-amine, with the IUPAC name 3-(3,4-difluorophenyl)aniline, is an aromatic amine. The defining features are a biphenyl core structure, an amine group at the 3-position of one phenyl ring, and two fluorine atoms at the 3'- and 4'- positions of the second ring.

While a specific CAS Number for the 3-amine isomer is not readily found in major databases, its isomers like 3',4'-Difluoro[1,1'-biphenyl]-2-amine (CAS 873056-62-3) and 3',4'-Difluoro[1,1'-biphenyl]-4-amine (CAS 1184136-90-0) are well-documented.[3][4] The data presented below for the target molecule are based on computational predictions and analysis of these structurally similar compounds.

Table 1: Core Physicochemical Properties of 3',4'-Difluorobiphenyl-3-amine

| Property | Value (Predicted/Analog-Derived) | Source |

| Molecular Formula | C₁₂H₉F₂N | PubChem[4] |

| Molecular Weight | 205.21 g/mol | PubChem[4] |

| Appearance | Expected to be a colorless to pale yellow solid. | Analog[5] |

| Melting Point | Not experimentally determined; likely similar to related isomers. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and THF. | Analog[5][6] |

| XLogP3 | 3.1 (Predicted) | PubChem[4] |

Solubility Profile: Based on its structure and the "like dissolves like" principle, 3',4'-Difluorobiphenyl-3-amine is a non-polar aromatic compound. It is expected to exhibit limited solubility in polar solvents such as water but good solubility in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and alcohols. This solubility profile is critical for selecting appropriate solvent systems for chemical reactions, purification (e.g., chromatography, recrystallization), and analytical characterization.

Section 3: Spectroscopic Profile (Predicted)

A comprehensive understanding of the spectroscopic signature is crucial for reaction monitoring and final product verification. The following is an expert analysis of the expected spectral data.

-

¹H NMR (Proton NMR): The spectrum will show complex signals in the aromatic region (approx. 6.8-7.5 ppm). The protons on the amine-bearing ring will be influenced by the electron-donating amine group, while the protons on the difluorinated ring will show coupling to both adjacent protons and the fluorine atoms (H-F coupling).

-

¹³C NMR (Carbon NMR): The spectrum will display 12 distinct signals for the carbon atoms of the biphenyl core. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling. The carbon attached to the amine group will be shielded (shifted upfield) compared to the other aromatic carbons.

-

¹⁹F NMR (Fluorine NMR): This is a key technique for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom. These signals will appear as doublets due to coupling with each other (ortho F-F coupling) and will also show smaller couplings to adjacent protons.

-

IR (Infrared) Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine (a doublet around 3350-3450 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): The molecular ion peak (M+) in an EI-MS spectrum would be observed at m/z = 205.07, corresponding to the monoisotopic mass.

Section 4: Synthesis and Reactivity

4.1 Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most versatile and widely adopted method for constructing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[9] For 3',4'-Difluorobiphenyl-3-amine, a logical and efficient approach involves coupling 3-bromoaniline (or a protected version) with 3,4-difluorophenylboronic acid.[10][11]

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][12] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields.[11]

Caption: Synthetic workflow for 3',4'-Difluorobiphenyl-3-amine.

Step-by-Step Experimental Protocol (Representative)

Causality: This protocol is designed for robustness and high yield. The choice of a palladium catalyst with a phosphine ligand ensures efficient oxidative addition. An aqueous base is used to activate the boronic acid for transmetalation, and the biphasic solvent system facilitates both organic and inorganic reagent solubility.

-

Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromoaniline (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add a degassed 4:1 mixture of dioxane and water. The solvent must be degassed to remove dissolved oxygen.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. The organic layer contains the product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3',4'-Difluorobiphenyl-3-amine.

4.2 Chemical Reactivity

The reactivity of 3',4'-Difluorobiphenyl-3-amine is dictated by its two primary functional components: the aromatic amine and the fluorinated biphenyl system.

-

Amine Group Reactivity: The primary amine (-NH₂) is a nucleophilic and basic center. It readily undergoes standard amine reactions such as acylation (reaction with acyl chlorides or anhydrides to form amides), alkylation, and diazotization (reaction with nitrous acid to form a diazonium salt), which is a versatile intermediate for further substitutions.[13]

-

Aromatic Ring Reactivity (Electrophilic Substitution): The amine group is a strong activating group, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The difluorophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms.

Section 5: Applications in Research and Drug Discovery

The fluorinated biphenyl amine scaffold is of high value in medicinal chemistry.[1] The introduction of fluorine can significantly enhance a drug candidate's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[14]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, enhancing binding potency.[8][15]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and the blood-brain barrier.[16]

As such, 3',4'-Difluorobiphenyl-3-amine serves as a key building block for synthesizing novel therapeutic agents, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors.[13][14] Its structure allows for the systematic exploration of chemical space to optimize the safety and efficacy of new drug candidates.

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3',4'-Difluorobiphenyl-3-amine is not available, the safety profile can be inferred from related aromatic amines and fluorinated compounds. Aromatic amines are often toxic and should be handled with care.[5][17]

Table 2: Hazard and Precautionary Information (Inferred)

| Hazard Class | Precautionary Measures | Source |

| Acute Toxicity | Harmful if swallowed or inhaled. Avoid breathing dust/vapors. | Analog[18] |

| Skin/Eye Irritation | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. | Analog[19][20] |

| Carcinogenicity | Some aromatic amines are classified as potential carcinogens. Handle as a potentially carcinogenic compound. | Analog[5] |

| Environmental | May be harmful to aquatic life. Prevent release into the environment. | Analog[19][20] |

Handling Protocol:

-

Always handle this compound inside a certified chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid generating dust.

-

Ensure eyewash stations and safety showers are readily accessible.[20]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and sources of ignition.

Section 7: References

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 2-(3,4-Difluorophenyl)aniline as an Organic Synthesis Building Block. Retrieved from [Link]

-

Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis. Retrieved from

-

PubChem. (n.d.). 3-Aminobiphenyl-d9. Retrieved from [Link]

-

ChemBK. (2024). 3-AMINOBIPHENYL - Introduction. Retrieved from [Link]

-

Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline. Retrieved from

-

PubChem. (n.d.). 3-Aminobiphenyl. Retrieved from [Link]

-

Wikipedia. (2024). 3-Aminobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-2-methyl-[1,1'-biphenyl]-3-amine. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-Difluorophenyl)aniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]

-

Exploring 3,4-Difluoroaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Difluoro-[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

ResearchGate. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 3,3'-Difluorobiphenyl. Retrieved from [Link]

-

National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Retrieved from [Link]

-

MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 3',4'-DIFLUORO[1,1'-BIPHENYL]-2-AMINE | 873056-62-3 [chemicalbook.com]

- 4. 4-(3,4-Difluorophenyl)aniline | C12H9F2N | CID 61026287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. innospk.com [innospk.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nbinno.com [nbinno.com]

- 14. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chembk.com [chembk.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3',4'-Difluorobiphenyl-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluorobiphenyl-3-amine is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties imparted by its fluorine and amine substituents. The conformational flexibility of the biphenyl scaffold, governed by the dihedral angle between the phenyl rings, is a critical determinant of its biological activity and pharmacokinetic profile. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3',4'-Difluorobiphenyl-3-amine. We delve into the intricate interplay of steric and electronic effects that dictate its preferred three-dimensional arrangement. This analysis is supported by theoretical calculations and analogies to structurally related compounds. Furthermore, we present detailed, field-proven experimental and computational protocols for the structural and conformational analysis of this and similar molecules, offering a robust framework for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Biphenylamines in Drug Discovery

The biphenyl scaffold is a prevalent feature in a multitude of biologically active molecules. The conformational freedom around the central carbon-carbon single bond allows these molecules to adopt specific spatial arrangements, which is often crucial for their interaction with biological targets. The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1] The strategic placement of fluorine, as seen in 3',4'-Difluorobiphenyl-3-amine, can significantly influence the molecule's electronic distribution and conformational preferences.[2][3]

The amine group, another key feature of the title molecule, can act as a hydrogen bond donor and acceptor, playing a pivotal role in molecular recognition processes at the active sites of enzymes and receptors. The interplay between the difluoro-substituted phenyl ring and the aminophenyl ring in 3',4'-Difluorobiphenyl-3-amine creates a unique conformational and electronic profile that is of significant interest to drug development professionals. A thorough understanding of its three-dimensional structure and dynamic behavior is paramount for rational drug design and the development of structure-activity relationships (SAR).

Molecular Structure and Key Physicochemical Properties

The molecular structure of 3',4'-Difluorobiphenyl-3-amine consists of two phenyl rings linked by a single C-C bond. One ring is substituted with an amine group at the 3-position, while the other is substituted with fluorine atoms at the 3' and 4' positions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₂N | PubChem |

| Molecular Weight | 205.21 g/mol | PubChem |

| IUPAC Name | 3-(3,4-difluorophenyl)aniline | PubChem |

| CAS Number | 380579-91-3 | - |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Note: Some properties are computationally predicted.

Conformational Landscape: The Dihedral Angle and Rotational Barriers

The defining conformational feature of biphenyl derivatives is the torsional or dihedral angle (φ) between the two phenyl rings. For biphenyl itself, the lowest energy conformation is a twisted structure with a dihedral angle of approximately 44°, resulting from a balance between steric hindrance of the ortho-hydrogens and π-conjugation that favors planarity.[4] The planar conformation represents a rotational barrier, as does the perpendicular conformation.

For 3',4'-Difluorobiphenyl-3-amine, the substituents on both rings will influence this conformational preference. The fluorine and amine groups are not in the ortho positions, meaning their steric hindrance is less pronounced than in ortho-substituted biphenyls. However, their electronic effects, including dipole-dipole interactions and potential intramolecular hydrogen bonding, can impact the rotational energy profile.

Theoretical Conformational Analysis

Due to the absence of a publicly available crystal structure for 3',4'-Difluorobiphenyl-3-amine, we turn to computational modeling to predict its low-energy conformations. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle (C2-C1-C1'-C2') and calculating the relative energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).

Based on theoretical principles, we can anticipate the following:

-

Energy Minima: The molecule is expected to adopt a non-planar conformation, similar to biphenyl, with a dihedral angle likely in the range of 35-55°. The exact angle will be a subtle balance of steric and electronic interactions between the substituents.

-

Rotational Barriers: The energy barriers to rotation through the planar (φ = 0°) and perpendicular (φ = 90°) states are expected to be relatively low, allowing for rapid interconversion of conformers at room temperature.

The following diagram illustrates the key rotational states of a generic biphenyl derivative:

Caption: Rotational conformations of a biphenyl system.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining computational and experimental techniques is essential for a comprehensive understanding of the structure and conformation of molecules like 3',4'-Difluorobiphenyl-3-amine.

Computational Chemistry: A Predictive Tool

Computational methods, particularly DFT, are invaluable for exploring the conformational space of a molecule and predicting its properties.

-

Structure Building: Construct the 3D structure of 3',4'-Difluorobiphenyl-3-amine using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.

-

Conformational Search (Potential Energy Surface Scan):

-

Define the dihedral angle between the two phenyl rings as the reaction coordinate.

-

Perform a relaxed scan, systematically rotating this bond (e.g., in 10° increments from 0° to 180°).

-

At each step, optimize the geometry of the rest of the molecule.

-

Plot the relative energy versus the dihedral angle to visualize the rotational energy profile, identifying minima and transition states.

-

-

Frequency Calculations: Perform frequency calculations on the optimized minima to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deciphering conformational dynamics in AFM data using fast nonlinear NMA and FFT-based search with AFMFit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 3',4'-Difluorobiphenyl-3-amine for Pharmaceutical Research

Foreword: The Strategic Importance of Solubility in Modern Drug Discovery

In the landscape of drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is solubility. An otherwise potent molecule is of little therapeutic value if it cannot be effectively dissolved for screening, purification, or formulation. 3',4'-Difluorobiphenyl-3-amine is a compound scaffold of significant interest, embodying structural motifs—a biphenyl core, an amine functional group, and strategic fluorination—commonly explored in the pursuit of novel therapeutics. The introduction of fluorine atoms, for instance, is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1][2] Understanding the solubility profile of this molecule is therefore not a trivial exercise; it is a critical prerequisite for its successful application in research and development. This guide provides an in-depth analysis of the solubility of 3',4'-Difluorobiphenyl-3-amine, grounded in physicochemical principles and supported by robust experimental methodology.

Physicochemical Profile of 3',4'-Difluorobiphenyl-3-amine

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule. These parameters provide a theoretical foundation for predicting its behavior in various solvent systems. The structure combines a large, relatively nonpolar aromatic system with a polar amine group capable of hydrogen bonding. The two fluorine atoms introduce localized dipoles.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₂N | PubChem |

| Molecular Weight | 205.20 g/mol | [3] |

| XLogP3-AA | 3.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 (N and 2x F) | [3] |

| Topological Polar Surface Area | 26 Ų | [3] |

The XLogP3 value of 3.2 suggests a predominantly lipophilic character, which implies that solubility in nonpolar organic solvents will be significant. However, the presence of hydrogen bond donors and acceptors indicates that interactions with polar solvents are also possible, creating a nuanced solubility profile.[3][4]

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" serves as a powerful predictive tool.[5] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar biphenyl backbone of the molecule will interact favorably with nonpolar solvents through van der Waals forces. Aromatic solvents like toluene can further engage in π-π stacking interactions with the phenyl rings, likely leading to greater solubility than in aliphatic solvents like hexane.[6]

-

Polar Aprotic Solvents (e.g., Acetone, THF, DCM, DMSO): These solvents possess significant dipole moments but do not donate hydrogen bonds. They are expected to be effective solvents. They can engage in dipole-dipole interactions with the C-F and C-N bonds of the solute. Furthermore, their oxygen or nitrogen atoms can act as hydrogen bond acceptors for the solute's amine group. Solvents like DMSO and DMF are often excellent choices for creating stock solutions for biological screening.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The amine group of 3',4'-Difluorobiphenyl-3-amine can participate in hydrogen bonding with these solvents.[7] However, the large hydrophobic biphenyl core must be solvated, which is energetically unfavorable for highly polar solvents like water. Therefore, solubility is expected to be moderate in alcohols and very low in water.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9][10] It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 3',4'-Difluorobiphenyl-3-amine to a series of vials, each containing a precisely measured volume of a selected organic solvent. The excess solid is critical to ensure equilibrium is reached at saturation.[9]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is fully established.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. For more rigorous separation, centrifuge the vials at high speed.

-

Sample Extraction: Carefully extract a clear aliquot of the supernatant (the saturated solution) without disturbing the solid pellet. It is crucial to use a filter (e.g., a 0.45 µm PTFE syringe filter) to remove any microscopic particulate matter.

-